

Fmoc-Cit-PAB-OH: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Fmoc-Cit-PAB-OH

Cat. No.: B2926746

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An in-depth examination of the chemical properties, applications, and methodologies related to **Fmoc-Cit-PAB-OH**, a critical linker in the development of Antibody-Drug Conjugates (ADCs).

Core Properties of Fmoc-Cit-PAB-OH

Fmoc-Cit-PAB-OH, chemically known as (S)-(9H-Fluoren-9-yl)methyl (1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)carbamate, is a peptide linker instrumental in the field of bioconjugation, particularly in the construction of Antibody-Drug Conjugates. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group on a citrulline residue, which is subsequently linked to a p-aminobenzyl alcohol (PAB) spacer. This design is pivotal for the conditional release of therapeutic payloads.

The key quantitative data for this compound are summarized in the table below:

Property	Value	References
CAS Number	870487-04-0	[1] [2]
Molecular Weight	502.56 g/mol	[1]
Molecular Formula	C ₂₈ H ₃₀ N ₄ O ₅	

Role in Antibody-Drug Conjugates

Fmoc-Cit-PAB-OH serves as a cleavable linker in ADCs. The overarching goal of an ADC is to selectively deliver a potent cytotoxic agent to cancer cells, thereby minimizing systemic toxicity. The linker is a critical component that connects the monoclonal antibody, which provides tumor cell specificity, to the cytotoxic payload.

The citrulline-PAB component of the linker is designed to be susceptible to enzymatic cleavage. While **Fmoc-Cit-PAB-OH** itself is a precursor, the related and well-characterized Val-Cit-PAB linker is known to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells. This enzymatic cleavage within the lysosome of the target cell is the central mechanism for the release of the cytotoxic payload.

Experimental Protocols and Methodologies

The utility of **Fmoc-Cit-PAB-OH** in ADC development hinges on a series of well-defined chemical reactions. The following protocols outline the key experimental steps.

Fmoc Group Deprotection

The initial step in utilizing **Fmoc-Cit-PAB-OH** is the removal of the Fmoc protecting group to expose the primary amine. This amine is then available for conjugation to another molecule, such as a cytotoxic drug. A standard and widely used method for Fmoc deprotection involves the use of a piperidine solution.

Materials:

- **Fmoc-Cit-PAB-OH**
- Dimethylformamide (DMF)
- Piperidine
- Round bottom flask
- Filtration apparatus

Protocol:

- Dissolve the **Fmoc-Cit-PAB-OH** in DMF.

- Prepare a 20% (v/v) solution of piperidine in DMF.
- Add the piperidine solution to the dissolved **Fmoc-Cit-PAB-OH**.
- Allow the reaction to proceed at room temperature. The reaction time can vary, but initial treatments of a few minutes are often followed by a slightly longer second treatment to ensure complete deprotection.
- Following deprotection, the resulting product with the free amine can be isolated.

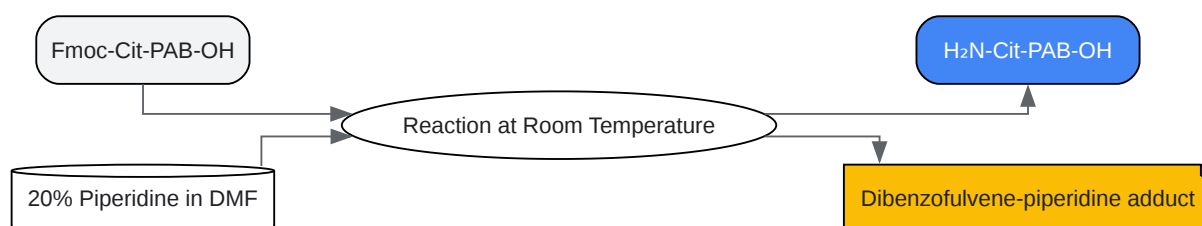
Conjugation to a Payload and Antibody (Conceptual Workflow)

Following the deprotection of the Fmoc group, the exposed amine on the Cit-PAB linker is ready for conjugation. This is a multi-step process that conceptually involves:

- **Payload Attachment:** The deprotected linker is reacted with an activated form of the cytotoxic drug. This reaction typically forms a stable bond, such as a carbamate linkage.
- **Antibody Conjugation:** The linker-payload construct is then conjugated to a monoclonal antibody. This is often achieved by targeting specific amino acid residues on the antibody, such as cysteine or lysine.

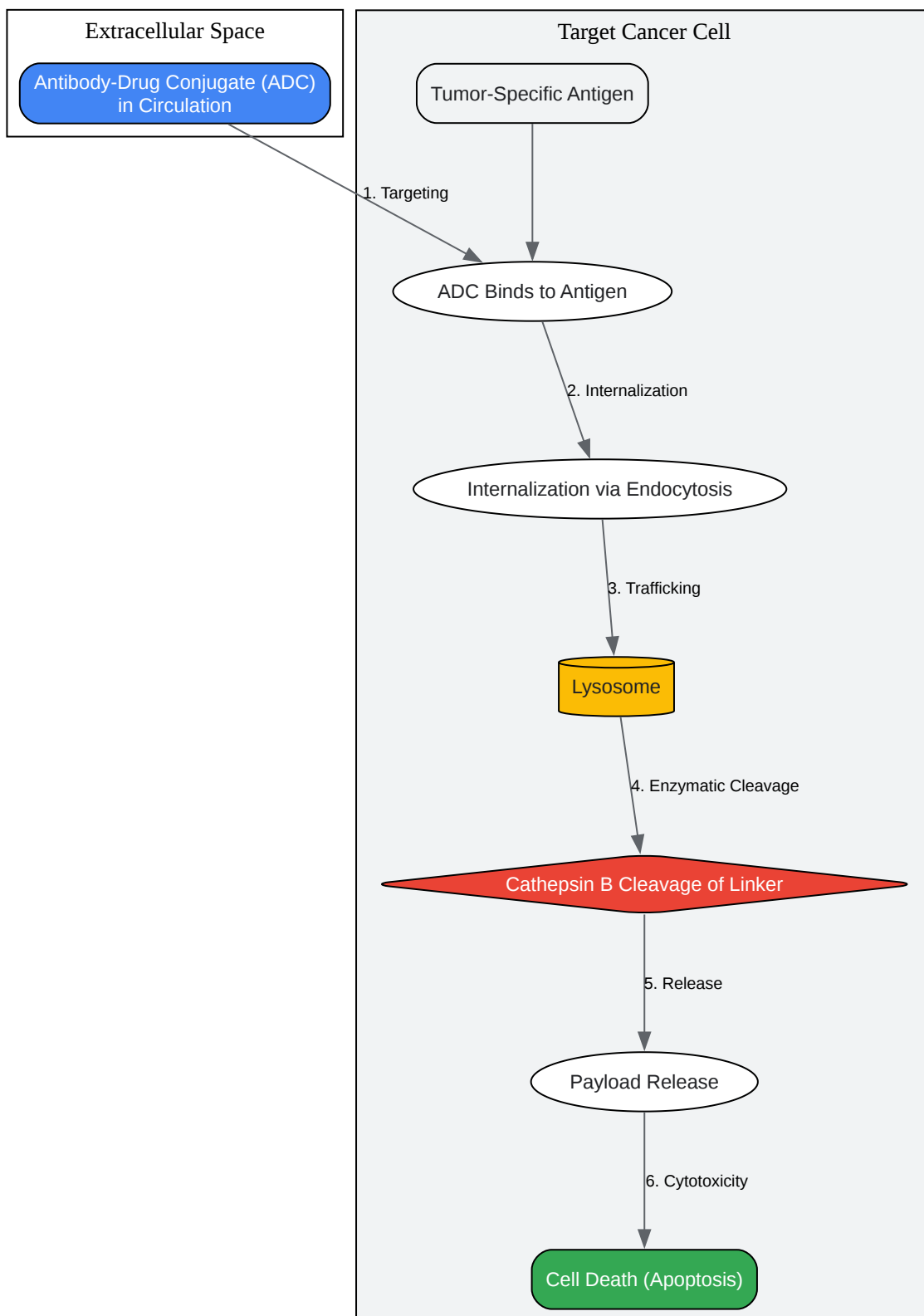
Diagrams of Key Processes

To visually represent the critical pathways and workflows involving **Fmoc-Cit-PAB-OH**, the following diagrams have been generated using the DOT language.



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Fmoc Deprotection Workflow



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ADC Mechanism of Action

Conclusion

Fmoc-Cit-PAB-OH is a vital chemical tool for researchers and professionals in the field of drug development. Its well-defined properties and the specific cleavability of the resulting linker system within the lysosomal compartment of cancer cells make it an attractive component for the design of next-generation Antibody-Drug Conjugates. The experimental protocols for its use, particularly the deprotection of the Fmoc group, are well-established, paving the way for its integration into innovative therapeutic strategies. A thorough understanding of its chemical behavior and biological processing is paramount to harnessing its full potential in creating more effective and targeted cancer therapies.

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References

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